S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate
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Overview
Description
S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate is an organic compound with a complex structure that includes an ethyl group, an amino group, and a phenylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate typically involves multiple steps. One common method includes the reaction of ethyl phenylcarbamothioate with 3-amino-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl (3-amino-3-oxopropyl)phenylcarbamothioate
- S-Propyl (3-amino-3-oxopropyl)phenylcarbamothioate
- S-Butyl (3-amino-3-oxopropyl)phenylcarbamothioate
Uniqueness
S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.
Properties
CAS No. |
62603-80-9 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
S-ethyl N-(3-amino-3-oxopropyl)-N-phenylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S/c1-2-17-12(16)14(9-8-11(13)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,15) |
InChI Key |
SHSGVHKWLPGPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(CCC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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